molecular formula C10H13NO3 B2665590 3-hydroxy-N-(2-hydroxypropyl)benzamide CAS No. 1157066-10-8

3-hydroxy-N-(2-hydroxypropyl)benzamide

Cat. No.: B2665590
CAS No.: 1157066-10-8
M. Wt: 195.218
InChI Key: YTESVMSPZJQAEE-UHFFFAOYSA-N
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Description

3-hydroxy-N-(2-hydroxypropyl)benzamide is a versatile chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . It is characterized by the presence of a benzamide core substituted with a hydroxy group at the third position and a hydroxypropyl group at the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(2-hydroxypropyl)benzamide typically involves the reaction of 3-hydroxybenzoic acid with 2-amino-1-propanol under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N-(2-hydroxypropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

3-hydroxy-N-(2-hydroxypropyl)benzamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    3-hydroxybenzamide: Lacks the hydroxypropyl group, making it less versatile in certain applications.

    N-(2-hydroxypropyl)benzamide: Lacks the hydroxy group on the benzene ring, affecting its reactivity and interactions.

Uniqueness

3-hydroxy-N-(2-hydroxypropyl)benzamide is unique due to the presence of both hydroxy and hydroxypropyl groups, which enhance its reactivity and versatility in various chemical and biological contexts .

Properties

IUPAC Name

3-hydroxy-N-(2-hydroxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(12)6-11-10(14)8-3-2-4-9(13)5-8/h2-5,7,12-13H,6H2,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTESVMSPZJQAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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